Alanylglycylglycine methyl ester
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Overview
Description
Alanylglycylglycine methyl ester is a compound that belongs to the class of dipeptides It is composed of alanine, glycine, and glycine methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alanylglycylglycine methyl ester typically involves the esterification of amino acids. One common method is the reaction of amino acids with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and good yields . Another method involves the use of microwave-assisted derivatization, which significantly reduces the reaction time .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes. For example, the use of metabolically engineered Escherichia coli strains expressing specific enzymes can enhance the production efficiency . Immobilization techniques, such as using calcium alginate beads, can also improve the stability and continuous production of the compound .
Chemical Reactions Analysis
Types of Reactions
Alanylglycylglycine methyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Transesterification: The ester can be converted to another ester by reacting with an alcohol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of esters.
Transesterification: Catalysts such as N-heterocyclic carbenes or zinc clusters can facilitate transesterification reactions.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Transesterification: Produces different esters.
Reduction: Produces alcohols.
Scientific Research Applications
Alanylglycylglycine methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of alanylglycylglycine methyl ester involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in peptide synthesis and metabolism . The molecular targets and pathways include amino acid transporters and peptide ligases, which facilitate its incorporation into larger peptide chains .
Comparison with Similar Compounds
Similar Compounds
L-alanyl-L-glutamine: Another dipeptide with similar applications in medicine and industry.
Glycyl-L-glutamine: Used in clinical treatments and has similar stability and bioavailability properties.
Uniqueness
Alanylglycylglycine methyl ester is unique due to its specific combination of amino acids and ester group, which provides distinct chemical properties and reactivity. Its synthesis and applications are tailored to leverage these unique characteristics, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C8H15N3O4 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C8H15N3O4/c1-5(9)8(14)11-3-6(12)10-4-7(13)15-2/h5H,3-4,9H2,1-2H3,(H,10,12)(H,11,14)/t5-/m0/s1 |
InChI Key |
UHLVMOJKDKURTO-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)OC)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)OC)N |
Origin of Product |
United States |
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